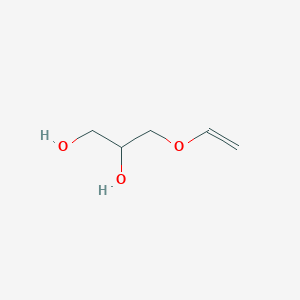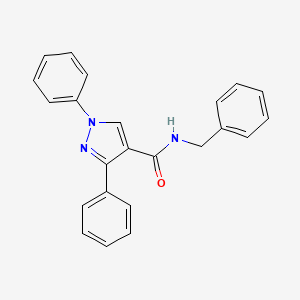![molecular formula C16H21BrO B14279630 2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one CAS No. 150270-95-4](/img/structure/B14279630.png)
2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one: , also known by its systematic name ethyl 2-(2-bromophenyl)acetamide , is a chemical compound with the molecular formula C10H12BrNO. Its empirical formula indicates that it contains one bromine atom (Br), one nitrogen atom (N), one oxygen atom (O), and ten carbon atoms ©. The molecular weight of this compound is 242.11 g/mol .
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of ethyl 2-(2-bromophenyl)acetamide . One common method involves the reaction of 2-bromophenylacetic acid with ethylamine . The bromine atom from the acid reacts with the amine group, resulting in the formation of the target compound. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Análisis De Reacciones Químicas
Reactivity:
Ethyl 2-(2-bromophenyl)acetamide: can participate in various chemical reactions:
Substitution Reactions: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Functional Group Transformations: The compound can undergo further functionalization, such as amidation or esterification.
- Bromine (Br2) : Used for bromination reactions.
- Hydrogenation Catalysts (e.g., Pd/C) : Employed for reduction of the carbonyl group.
- Ethylamine (CH3CH2NH2) : Reactant in the synthesis.
Major Products: The major products depend on the specific reaction conditions. Reduction of the carbonyl group leads to the corresponding alcohol, while substitution reactions yield various derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-bromophenyl)acetamide: finds applications in:
- Medicinal Chemistry : Researchers explore its potential as a pharmacophore or scaffold for drug development.
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules.
- Biological Studies : Investigating its interactions with biological targets.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may act as a ligand, enzyme inhibitor, or modulator of cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While ethyl 2-(2-bromophenyl)acetamide is unique due to its specific substitution pattern, similar compounds include:
- 2-(2-Bromophenyl)ethyl alcohol (CAS RN: 1074-16-4) .
- (2-Bromobenzyl)triphenylphosphonium bromide (CAS RN: 36901-75-4) .
- Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (CAS RN: 1180536-37-1) .
Remember that further research and characterization are essential to fully understand the compound’s properties and applications
Propiedades
Número CAS |
150270-95-4 |
|---|---|
Fórmula molecular |
C16H21BrO |
Peso molecular |
309.24 g/mol |
Nombre IUPAC |
2-[2-(2-bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C16H21BrO/c1-16(2)11-5-8-15(18)13(16)10-9-12-6-3-4-7-14(12)17/h3-4,6-7,13H,5,8-11H2,1-2H3 |
Clave InChI |
OZBGHNZATISHNH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=O)C1CCC2=CC=CC=C2Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


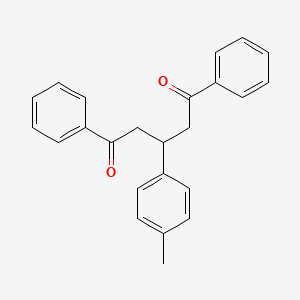
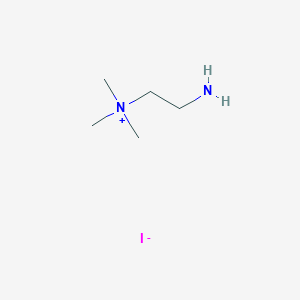




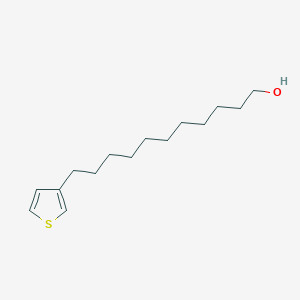
![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)
![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
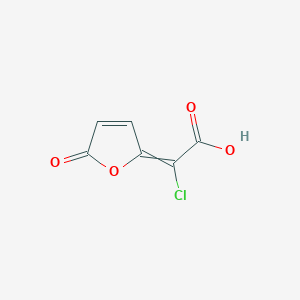
![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)
